Pristinamycin

Catalog No.
S540199
CAS No.
11006-76-1
M.F
C71H84N10O17
M. Wt
1349.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pristinamycin

CAS Number

11006-76-1

Product Name

Pristinamycin

IUPAC Name

N-(3-benzyl-12-ethyl-4,16-dimethyl-2,5,11,14,18,21,24-heptaoxo-19-phenyl-17-oxa-1,4,10,13,20-pentazatricyclo[20.4.0.06,10]hexacosan-15-yl)-3-hydroxypyridine-2-carboxamide;21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14,23-tetrone

Molecular Formula

C71H84N10O17

Molecular Weight

1349.5 g/mol

InChI

InChI=1S/C43H49N7O10.C28H35N3O7/c1-4-29-40(56)49-21-12-17-30(49)41(57)48(3)32(23-26-13-7-5-8-14-26)42(58)50-22-19-28(51)24-31(50)37(53)47-35(27-15-9-6-10-16-27)43(59)60-25(2)34(38(54)45-29)46-39(55)36-33(52)18-11-20-44-36;1-17(2)26-19(4)9-10-24(34)29-11-5-7-18(3)13-20(32)14-21(33)15-25-30-22(16-37-25)27(35)31-12-6-8-23(31)28(36)38-26/h5-11,13-16,18,20,25,29-32,34-35,52H,4,12,17,19,21-24H2,1-3H3,(H,45,54)(H,46,55)(H,47,53);5,7-10,13,16-17,19-20,26,32H,6,11-12,14-15H2,1-4H3,(H,29,34)

InChI Key

MVTQIFVKRXBCHS-UHFFFAOYSA-N

SMILES

CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CCC(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=CC=C6)C.CC1C=CC(=O)NCC=CC(=CC(CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)OC1C(C)C)O)C

Solubility

Poorly soluble in water
Soluble in methanol, ethanol, chloroform ... Practically insoluble in hexane and petroleum ethe

Synonyms

Pristinamycin; Virginiamycin antibiotic complex; NSC-246121; Antibiotic 899; Founderguard; Mikamycin; RP 7293; Stapyocine; Streptogramin;

Canonical SMILES

CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CCC(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=CC=C6)C.CC1C=CC(=O)NCC=CC(=CC(CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)OC1C(C)C)O)C

Isomeric SMILES

CC[C@H]1C(=O)N2CCC[C@H]2C(=O)N(C(C(=O)N3CCC(=O)C[C@H]3C(=O)N[C@@H](C(=O)O[C@H]([C@@H](C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=CC=C6)C.C[C@H]1/C=C/C(=O)NC/C=C/C(=C/[C@H](CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)O[C@H]1C(C)C)O)/C

Description

The exact mass of the compound Virginiamycin is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as poorly soluble in watersoluble in methanol, ethanol, chloroform ... practically insoluble in hexane and petroleum ether. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 246121. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptides, Cyclic - Streptogramins. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Virginiamycin in Animal Nutrition

    Scientific Field: Animal Nutrition

    Application Summary: Virginiamycin is used as a supplement for cattle fed a high-quality tropical forage.

    Methods of Application: Eight Brahman heifers were assigned to a replicated 4 × 4 Latin Square design.

    Results: The virginiamycin supplementation did not alter either voluntary intake or digestibility. Using the multiple supplement decreased forage and digested organic matter (DOM) intake, but increased dietary CP : DOM ratio.

Virginiamycin in Industrial Production

Virginiamycin in Fuel Ethanol Industry

Virginiamycin in Livestock Farming

Virginiamycin in Antibiotic Production

Virginiamycin in Treatment of Bacterial Infections

Pristinamycin is a macrolide antibiotic that belongs to the streptogramin class, primarily used for treating infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus. It consists of two active components: Pristinamycin IIA (a streptogramin A-type compound) and Pristinamycin IA (a streptogramin B-type compound). The combination of these two components exhibits a synergistic effect that enhances their antibacterial activity, making Pristinamycin significantly more effective than either component alone .

Pristinamycin IIA was first isolated from Streptomyces virginiae and has also been identified in other microorganisms. Its chemical structure includes unique features such as a dehydroproline and an oxazole ring system, contributing to its biological activity .

Virginiamycin disrupts bacterial protein synthesis by inhibiting ribosome function []. This makes it effective against a range of Gram-positive bacteria. However, due to concerns about antibiotic resistance, its use in agriculture is restricted in some countries [].

Virginiamycin can cause allergic reactions and should be handled with care in a laboratory setting. Research suggests potential for Virginiamycin use in animals to contribute to antibiotic resistance in humans [].

The biosynthesis of Pristinamycin IIA is believed to occur through the acetate pathway, involving various precursors such as methionine, proline, serine, and glycine. Studies utilizing isotopically labeled precursors have provided insights into the incorporation of these amino acids into the antibiotic's structure. Notably, methionine contributes its methyl group to specific carbon atoms in the compound .

Pristinamycin demonstrates broad-spectrum antibacterial activity against various Gram-positive bacteria. It is particularly effective against strains resistant to other antibiotics, such as erythromycin-resistant staphylococci and streptococci. Clinical studies have shown that it can effectively treat macrolide-resistant Mycoplasma genitalium infections, achieving a cure rate of approximately 75% in treated patients .

The mechanism of action involves binding to the 50S ribosomal subunit, which disrupts protein synthesis by preventing the elongation of peptide chains. This dual binding mechanism allows for enhanced efficacy against resistant strains .

Pristinamycin IIA can be synthesized through various methods, including:

  • Biosynthetic Pathways: The natural biosynthesis involves feeding specific isotopic precursors to Streptomyces virginiae, leading to the formation of Pristinamycin IIA through metabolic pathways.
  • Chemical Synthesis: Recent studies have explored synthetic routes involving high dilution reactions at low temperatures with controlled addition of reagents like iodoaldehyde in the presence of catalysts such as chromium chloride .

These methods aim to produce Pristinamycin IIA efficiently while maintaining its structural integrity.

Pristinamycin is primarily used for treating severe bacterial infections, particularly those caused by resistant strains. Its applications include:

  • Treatment of skin and soft tissue infections caused by methicillin-resistant Staphylococcus aureus.
  • Use as an alternative therapy for patients with allergies or resistance to other antibiotics.
  • Potential use in treating infections caused by Mycoplasma species .

Despite its effectiveness, its clinical use may be limited due to poor solubility and lack of intravenous formulations.

Research on Pristinamycin has highlighted its interactions with various bacterial strains and resistance mechanisms. Notably:

  • Studies indicate that mutations in ribosomal genes can confer resistance to Pristinamycin, particularly in Mycoplasma pneumoniae.
  • The combination of Pristinamycin with doxycycline has been explored for enhanced efficacy against resistant infections .

Understanding these interactions is crucial for optimizing treatment regimens and addressing resistance challenges.

Several compounds exhibit similar antibacterial properties to Pristinamycin. Here are some notable examples:

Compound NameClassMechanism of ActionUnique Features
ErythromycinMacrolideInhibits protein synthesisFirst macrolide antibiotic; broad-spectrum activity
Quinupristin/DalfopristinStreptograminInhibits protein synthesisIntravenous formulation; effective against resistant strains
VirginiamycinStreptograminInhibits protein synthesisSimilar structure; derived from Streptomyces species
ClindamycinLincosamideInhibits protein synthesisEffective against anaerobic bacteria; different structural class

Pristinamycin's uniqueness lies in its synergistic action between its two components and its effectiveness against antibiotic-resistant strains, distinguishing it from other antibiotics within similar classes .

Purity

>95% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Reddish-yellow solid; [Merck Index]

Color/Form

Reddish-yellow powder

XLogP3

2.7

Hydrogen Bond Acceptor Count

19

Hydrogen Bond Donor Count

6

Exact Mass

1348.60159125 g/mol

Monoisotopic Mass

1348.60159125 g/mol

Heavy Atom Count

98

Appearance

Solid powder

Melting Point

115-120 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Anti-Bacterial Agents
MEDICATON (VET): Necrotic enteritis is an acute enterotoxemia. The clinical illness is usually very short and often the only signs are a sudden increase in mortality. The disease primarily affects broiler chickens (2-5 wk old) and turkeys (7-12 wk old) raised on litter but can also affect commercial layer pullets raised in cages. ... Because Clostridium perfringens is nearly ubiquitous, it is important to prevent changes in the intestinal microflora that would promote its growth. This can be accomplished by adding antibiotics in the feed such as virginiamycin ... .
MEDICATION (VET): Swine dysentery is a common, mucohemorrhagic diarrheal disease of pigs that affects the large intestine. ... Therapeutic use of antibacterials is effective if started early. ... Virginiamycin /is/ commonly used.
MEDICATION (VET): For use in cattle fed in confinement for slaughter: Improved feed efficiency. Reduction of incidence of liver abscesses. Increased rate of weight gain.
MEDICATION (VET): Efficacy of virginiamycin (22 mg/kg) in combination with no drug, amprolium, carbarsone, halofuginone, or monensin, was studied. Male & female turkeys were raised to market age in five experiments conducted from 1983 to 1987. Body weights & feed:gain responses to virginiamycin for males & females were positive & significant (P less than .05). Virginiamycin resulted in mean 5.2 & 6.3% body weight responses & 3.3 & 2.2% feed:gain responses for males at 19 or 20 wk of age & for females at 16 or 17 wk of age, respectively. Mortality rates were low in all studies, & were not influenced by virginiamycin. In a processing study, virginiamycin in combination with halofuginone did not affect shrinkage, yield, or market grade. Feed was utilized by males & females 3.9 & 3.0%, respectively, more efficiently than expected with dietary virginiamycin, compared with results predicted by a simulation modeling technique. Profitability was considerably greater with dietary virginiamycin using actual data than with simulated feed consumption data.

Pharmacology

Virginiamycin is a class of streptogramin-related depsipeptides isolated from the bacterium Streptomyces virginiae and other Streptomyces bacterial species. The virginiamycins consist of two major components, virginiamycin M1 and virginiamycin S1. These agents bind to and inhibit ribosome assembly, thereby preventing protein synthesis. Active against Gram-positive bacteria, these antibiotics are primarily used in veterinary practice. (NCI04)

MeSH Pharmacological Classification

Anti-Bacterial Agents

ATC Code

D - Dermatologicals
D06 - Antibiotics and chemotherapeutics for dermatological use
D06A - Antibiotics for topical use
D06AX - Other antibiotics for topical use
D06AX10 - Virginiamycin
J - Antiinfectives for systemic use
J01 - Antibacterials for systemic use
J01F - Macrolides, lincosamides and streptogramins
J01FG - Streptogramins
J01FG01 - Pristinamycin

Pictograms

Irritant

Corrosive;Irritant

Other CAS

11006-76-1

Absorption Distribution and Excretion

The results of residue determinations of the growth promotors carbadox, tylosin, & virginiamycin in kidney, liver, & muscle from pigs in feeding experiments are described as well as the analytical methods used. Residues of the carbadox metabolite quinoxaline-2-carboxylic acid were found in liver from pigs fed 20 mg/kg in the diet with a withdrawal time of 30 days. No residues were detected in muscle with zero withdrawal time. The limit of determination was 0.01 mg/kg for both tissues. No residues of virginiamycin & tylosin were found in pigs fed 50 & 40 mg/kg, respectively, in the diet, even with zero withdrawal time. Residues of tylosin of 0.06 mg/kg & below were detected in liver & kidney from pigs fed 200 or 400 mg/kg & slaughtered within 3 h after the last feeding.

Metabolism Metabolites

Reduction of virginiamycin S with sodium borohydride produces allo- & normal-dihydro-virginiamycin S. Reduction of the tosylhydrazone of virginiamycin S with sodium cyanoborohydride affords deoxyvirginiamycin S. These compounds are less active than virginiamycin S. Like virginiamycin S they enhance the activity of virginiamycin M1.
Virginiae butanolides (VBs), which are among the butyrolactone autoregulators of Streptomyces species, act as a primary signal in Streptomyces virginiae to trigger virginiamycin biosynthesis & possess a specific binding protein, BarA. To clarify the in vivo function of BarA in the VB-mediated signal pathway that leads to virginiamycin biosynthesis, two barA mutant strains (strains NH1 & NH2) were created by homologous recombination. In strain NH1, an internal 99-bp EcoT14I fragment of barA was deleted, resulting in an in-frame deletion of 33 amino acid residues, including the second helix of the probable helix-turn-helix DNA-binding motif. With the same growth rate as wild-type S. virginiae on both solid & liquid media, strain NH1 showed no apparent changes in its morphological behavior, indicating that the VB-BarA pathway does not participate in morphological control in S. virginiae. In contrast, virginiamycin production started 6 hr earlier in strain NH1 than in the wild-type strain, demonstrating for the first time that BarA is actively engaged in the control of virginiamycin production & implying that BarA acts as a repressor in virginiamycin biosynthesis. In strain NH2, an internal EcoNI-SmaI fragment of barA was replaced with a divergently oriented neomycin resistance gene cassette, resulting in the C-terminally truncated BarA retaining the intact helix-turn-helix motif. In strain NH2 & in a plasmid-integrated strain containing both intact & mutated barA genes, virginiamycin production was abolished irrespective of the presence of VB, suggesting that the mutated BarA retaining the intact DNA-binding motif was dominant over the wild-type BarA. These results further support the hypothesis that BarA works as a repressor in virginiamycin production & suggests that the helix-turn-helix motif is essential to its function. In strain NH1, VB production was also abolished, thus indicating that BarA is a pleiotropic regulatory protein controlling not only virginiamycin production but also autoregulator biosynthesis.
Previous findings suggest the location of the central loop of domain V of 23S rRNA within the peptidyltransferase domain of ribosomes. This enzymatic activity is inhibited by some antibiotics, including type A (virginiamycin M or VM) & type B (virginiamycin S or VS) synergimycins, antibiotics endowed with a synergistic action in vivo. In the present work, the ability of VM & VS to modify the accessibility of 23S rRNA bases within ribosomes to chemical reagents has been explored. VM afforded a protection of rRNA bases A2037, A2042, G2049 & C2050. Moreover, when ribosomes were incubated with the two virginiamycin components, the base A2062, which was protected by VS alone, became accessible to dimethyl sulphate (DMS). Modified reactivity to chemical reagents of different rRNA bases located either in the central loop of domain V or in its proximity furnishes experimental evidence for conformational ribosome alterations induced by VM binding

Associated Chemicals

Virginamycin M1; 21411-53-0
Virginamycin S1; 23152-29-6

Wikipedia

Virginiamycin_S1

Drug Warnings

VET: The effects of dietary supplements of virginiamycin on the behavior and physiology of 17 thoroughbred geldings (five cribbers, six weavers and six control horses) were compared with the effects of a placebo over a period of 16 weeks. Virginiamycin had no effect on the horses' stereotypic behavior, but it reduced their explorative behavior, possibly owing to a reduction in feeding motivation. Virginiamycin increased the water intake of the cribbers and decreased the water intake of the control horses, but it was not possible to eliminate possible confounding factors for this effect. Virginiamycin had no other significant effects on the behavior or physiology of the horses, and had no effect on the digestibility of their diets.
VET: The effect of a peptolide antibiotic virginiamycin on the growth, rumen & blood parameters was followed in 8 milk-fed calves, 4 weeks old initially. Calves were individually housed in metabolic cages. The experiment was ended at the age of 16 weeks. Virginiamycin was supplied at 80 mg per head per day. Calves receiving virginiamycin gained 5.1% more than control calves. Feed intake per 1 kg of body weight gain was higher in control calves. Virginiamycin significantly increased molar percentage of propionate & decreased molar acetate: propionate ratio in rumen fluid. Serum iron, hematocrit & hemoglobin were significantly increased in the treated group in the last period of the trial. Virginiamycin lowered serum protein & urea & tended to decr activity of aminotransferases.
VET: Morphologic studies were carried out on the liver, kidneys, and small intestine of broiler birds that had been given antibiotics with the feed (virginiamycin, 20.0 ppm, flavomycin, 4.8 ppm, and avotan, 10.0 ppm) in the course of 49 days, kept with a group of controls. The liver of the test birds showed protein and fatty dystrophy, and the kidneys--protein dystrophy. The small intestine showed thinning of the wall and increase in the villi intestinales length. The manifestation of the morphologic changes depended on the amount of the antibiotic taken in. Those of the birds that were offered flavomycin had well manifested lesions, while in birds that were given virginiamycin and avotan only the lesions were more slightly expressed.

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Methods of Manufacturing

Virginiamycin is an antibiotic complex produced by a Streptomyces related to S. virginiae. It is a mixture of two principal components designated virginiamycin M1 (21411-53-0) and virginiamycin S1 (23152-29-6).
Antibiotics are fermentation products and are isolated either as unfinished products or as intermediates, generally solid substances of limited stability. They are purified by methods normally employed in organic chemistry, which include chromatography, crystallization, and precipitation. /Antibiotics/

General Manufacturing Information

...formerly called staphylomycin, was found in the culture broth of Streptomyces virginiae by De Somer et al of Leuven Unviresity in 1955.
A mixture of two principal components designated virginiamycin M1 (21411-53-0) and virginiamycin S1 (23152-29-6)
Growth promoters are added to animal feed to improve efficiency of food digestion
Virginiamycin is used in feeds in the United States and elsewhere.

Analytic Laboratory Methods

Analyte: Virginiamycin; matrix: blood, urine; procedure: high performance liquid chromatography with ultraviolet detection at 227.5 nm
A comprehensive analytical method based on ultra high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has been developed for the determination of virginiamycin M1 in feeds. The sample was extracted twice by ultrasonic extraction with ace-tonitrile-0.2% (v/v) formic acid (8:2, v/v). The chromatographic separation was achieved with a BEH C18 column and acetonitrile-0. 3% (v/v) formic acid (35: 65, v/v) as the mobile phase. The identification and quantification of the analyte were carried out on electrospray ionization MS/MS in a multiple reaction monitoring (MRM) mode. The correlation coefficient (r) of virginiamycin M1 was 0. 999 5 in the linear range of 0. 3 -226. 6 microg/L. The detection limit (S/ N = 3) and quantification limit (S/N = 10) of virginiamycin M1 were 2 microg/kg and 7 microg/kg, respectively. The average spiked recoveries were in the range of 82. 6% to 102. 7% with the relative standard deviations (RSDs) of 0.9% - 10.5%. The results demonstrate that the proposed method is simple, sensitive, repeatable and suitable for the testing of virginiamycin M, in feeds.

Clinical Laboratory Methods

HPLC determination in animal feeds.

Dates

Modify: 2023-08-15
1: Mast Y, Guezguez J, Handel F, Schinko E. A Complex Signaling Cascade Governs Pristinamycin Biosynthesis in Streptomyces pristinaespiralis. Appl Environ Microbiol. 2015 Oct;81(19):6621-36. doi: 10.1128/AEM.00728-15. Epub 2015 Jul 17. PubMed PMID: 26187956; PubMed Central PMCID: PMC4561715.
2: Cooper EC, Curtis N, Cranswick N, Gwee A. Pristinamycin: old drug, new tricks? J Antimicrob Chemother. 2014 Sep;69(9):2319-25. doi: 10.1093/jac/dku167. Epub 2014 Jun 2. Review. PubMed PMID: 24891428.
3: Tian J, Yang J, Li L, Ruan L, Wei W, Zheng G, Zhao W, Chen J, Jiang W, Ge M, Lu Y. The complete genome sequence of a high pristinamycin-producing strain Streptomyces pristinaespiralis HCCB10218. J Biotechnol. 2015 Nov 20;214:45-6. doi: 10.1016/j.jbiotec.2015.09.010. Epub 2015 Sep 14. PubMed PMID: 26376468.
4: Guiboux AL, Dautriche A, Rocher F, Bruel M, Sgro C; les centres régionaux de pharmacovigilance. [Pristinamycin/Vitamin k antagonists drug interaction: a French pharmacovigilance database study]. Therapie. 2014 Sep-Oct;69(5):391-4. doi: 10.2515/therapie/2014033. Epub 2014 Jul 23. French. PubMed PMID: 25047671.
5: Viel S, Garnier L, Joly E, Rouzaire P, Nosbaum A, Pralong P, Faudel A, Rioufol C, Bienvenu F, Bienvenu J, Berard F. The basophil activation test: a sensitive test in the diagnosis of allergic immediate hypersensitivity to pristinamycin. Int Arch Allergy Immunol. 2015;167(2):94-8. doi: 10.1159/000435812. Epub 2015 Jul 22. PubMed PMID: 26202178.
6: Wang W, Tian J, Li L, Ge M, Zhu H, Zheng G, Huang H, Ruan L, Jiang W, Lu Y. Identification of two novel regulatory genes involved in pristinamycin biosynthesis and elucidation of the mechanism for AtrA-p-mediated regulation in Streptomyces pristinaespiralis. Appl Microbiol Biotechnol. 2015 Sep;99(17):7151-64. doi: 10.1007/s00253-015-6638-6. Epub 2015 May 10. PubMed PMID: 25957493.
7: Teng JC, Lingaratnam SM, Trubiano JA, Thursky KA, Slavin MA, Worth LJ. Oral pristinamycin for the treatment of resistant Gram-positive infections in patients with cancer: Evaluation of clinical outcomes. Int J Antimicrob Agents. 2016 May;47(5):391-6. doi: 10.1016/j.ijantimicag.2016.01.017. Epub 2016 Mar 12. PubMed PMID: 27089829.
8: Zhao Y, Feng R, Zheng G, Tian J, Ruan L, Ge M, Jiang W, Lu Y. Involvement of the TetR-Type Regulator PaaR in the Regulation of Pristinamycin I Biosynthesis through an Effect on Precursor Supply in Streptomyces pristinaespiralis. J Bacteriol. 2015 Jun 15;197(12):2062-71. doi: 10.1128/JB.00045-15. Epub 2015 Apr 13. PubMed PMID: 25868645; PubMed Central PMCID: PMC4438209.
9: Schmutz JL, Trechot P. [Skin rash mimicking pityriasis rosea Gibert secondary to pristinamycin therapy]. Ann Dermatol Venereol. 2014 Apr;141(4):325-6. doi: 10.1016/j.annder.2014.01.001. Epub 2014 Feb 7. French. PubMed PMID: 24703654.
10: Jin QC, Shen N, Yin H, Yang Y, Jin ZH. [DNA shuffling of ptr resistance gene leads to improved pristinamycin production in Streptomyces pristinaespiralis]. Mol Biol (Mosk). 2015 Mar-Apr;49(2):289-96. Russian. PubMed PMID: 26065256.
11: Valour F, Boibieux A, Karsenty J, Vallat MP, Braun E, Perpoint T, Biron F, Laurent F, Lustig S, Chidiac C, Ferry T; Lyon Bone and Joint Infection Study Group. Pristinamycin in the treatment of MSSA bone and joint infection. J Antimicrob Chemother. 2016 Apr;71(4):1063-70. doi: 10.1093/jac/dkv457. Epub 2016 Jan 21. PubMed PMID: 26801082.
12: Li L, Zhao Y, Ruan L, Yang S, Ge M, Jiang W, Lu Y. A stepwise increase in pristinamycin II biosynthesis by Streptomyces pristinaespiralis through combinatorial metabolic engineering. Metab Eng. 2015 May;29:12-25. doi: 10.1016/j.ymben.2015.02.001. Epub 2015 Feb 20. PubMed PMID: 25708513.
13: Mallikarjuna Rao N, Gowrisankar D. Development and Validation of a Stability-Indicating RP-HPLC Method for the Assay of Pristinamycin in Bulk and Tablet Dosage Form. Sci Pharm. 2016 Apr-Jun;84(2):279-87. doi: 10.3797/scipharm.1506-01. Epub 2015 Jul 22. PubMed PMID: 27222604; PubMed Central PMCID: PMC4871181.
14: Zhang LJ, Jin ZH, Chen XG, Jin QC, Feng MG. Glycine feeding improves pristinamycin production during fermentation including resin for in situ separation. Bioprocess Biosyst Eng. 2012 May;35(4):513-7. doi: 10.1007/s00449-011-0624-x. Epub 2011 Sep 25. PubMed PMID: 21947672.
15: Jin Q, Jin Z, Zhang L, Yao S, Li F. Probing the molecular mechanisms for pristinamycin yield enhancement in Streptomyces pristinaespiralis. Curr Microbiol. 2012 Dec;65(6):792-8. doi: 10.1007/s00284-012-0233-1. Epub 2012 Sep 19. PubMed PMID: 22991052.
16: Mezghani Maalej S, Malbruny B, Leclercq R, Hammami A. Emergence of Staphylococcus aureus strains resistant to pristinamycin in Sfax (Tunisia). Pathol Biol (Paris). 2012 Dec;60(6):e71-4. doi: 10.1016/j.patbio.2011.10.012. Epub 2012 Jan 20. PubMed PMID: 22265593.
17: Catho G, Ader F, Chidiac C, Ferry T. Acute generalised exanthematous pustulosis due to pristinamycin. BMJ Case Rep. 2013 Mar 6;2013. pii: bcr2013008594. doi: 10.1136/bcr-2013-008594. PubMed PMID: 23470673; PubMed Central PMCID: PMC3618774.
18: Mast Y, Weber T, Gölz M, Ort-Winklbauer R, Gondran A, Wohlleben W, Schinko E. Characterization of the 'pristinamycin supercluster' of Streptomyces pristinaespiralis. Microb Biotechnol. 2011 Mar;4(2):192-206. doi: 10.1111/j.1751-7915.2010.00213.x. Epub 2010 Oct 15. PubMed PMID: 21342465; PubMed Central PMCID: PMC3818860.
19: Dun J, Zhao Y, Zheng G, Zhu H, Ruan L, Wang W, Ge M, Jiang W, Lu Y. PapR6, a putative atypical response regulator, functions as a pathway-specific activator of pristinamycin II biosynthesis in Streptomyces pristinaespiralis. J Bacteriol. 2015 Feb;197(3):441-50. doi: 10.1128/JB.02312-14. Epub 2014 Nov 17. PubMed PMID: 25404695; PubMed Central PMCID: PMC4285971.
20: Schmutz JL, Trechot P. [Pristinamycin and anaphylactic reaction]. Ann Dermatol Venereol. 2011 Oct;138(10):720. doi: 10.1016/j.annder.2011.05.011. Epub 2011 Jun 30. Review. French. PubMed PMID: 21978517.

Explore Compound Types